REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4]C)C.[CH3:8][O:9][C:10]1[CH:11]=C([CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])CO.CS(Cl)(=O)=O.Cl.CNC>C(Cl)Cl>[CH3:8][O:9][C:10]1[CH:11]=[C:7]([CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])[CH2:6][N:3]([CH3:1])[CH3:4] |f:3.4|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CO)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at this temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture stirred at ambient temperature for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with methylene chloride (75 mL)
|
Type
|
WASH
|
Details
|
washed with water (3×75 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted into dilute aqueous HCl (3×75 mL)
|
Type
|
WASH
|
Details
|
The combined aqueous extracts were washed with methylene chloride (3×75 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted into methylene chloride (3×75 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (3×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CN(C)C)C=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |